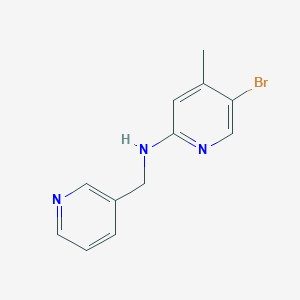

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c1-9-5-12(16-8-11(9)13)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNOHCOAMHZEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Methylation and Bromination on Pyridin-2-amine Core

A patented process describes starting from 2-amino-3,5-dibromo-4-methylpyridine as a key intermediate. The preparation involves:

Step (a): Formation of a directing group on the amine via reaction with 1,1-dimethoxy-N,N-dimethylmethanamine to generate an N,N-dimethylformimidamide derivative. This step directs subsequent selective substitution on the pyridine ring.

Step (b): Negishi coupling reaction to replace the 3-bromo substituent with a methyl group using a methyl zinc reagent (e.g., dimethylzinc or a zinc bromide/Grignard combination) in the presence of a nickel catalyst with appropriate phosphine ligands (e.g., dppm, dppbz, dippf). This step forms the 5-bromo-4-methylpyridin-2-amine core with high regioselectivity and yield.

Step (c): Hydrolysis of the directing group under acidic conditions to regenerate the free amine functionality.

Reaction conditions include solvents such as 2-propanol or 2-methyltetrahydrofuran, temperatures between 70-80 °C for directing group formation, and typical Negishi coupling temperatures around 25-80 °C.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| (a) | Directing group installation | 1,1-dimethoxy-N,N-dimethylmethanamine, 2-propanol, 75-80 °C | Formation of N,N-dimethylformimidamide |

| (b) | Negishi coupling replacing 3-bromo with methyl | Methyl zinc reagent, Ni catalyst (NiCl2 + phosphine ligand) | Selective methylation at 3-position |

| (c) | Hydrolysis of directing group | Acidic hydrolysis | Regeneration of free amine |

This method avoids palladium catalysts, minimizes side products, and is scalable for manufacturing.

Detailed Research Findings and Analysis

The directing group strategy enables selective methylation at the 3-position of the pyridine ring while preserving the 5-bromo substituent, crucial for further functionalization.

The Negishi coupling using nickel catalysts is preferred over palladium for cost and side-product minimization.

The hydrolysis step efficiently removes the directing group without damaging the amine functionality.

Reductive amination provides a straightforward route to introduce the pyridin-3-ylmethyl group, with borane reagents offering mild and effective reduction.

Pd-catalyzed amination methods allow for direct coupling under relatively mild conditions, with ligand choice critical for reaction efficiency.

Purification typically involves standard organic extraction, drying over anhydrous sodium sulfate, and chromatographic techniques (silica gel or preparative HPLC).

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Directed group installation on 2-amino-3,5-dibromo-4-methylpyridine | 1,1-dimethoxy-N,N-dimethylmethanamine, 2-propanol, 75-80 °C | Prepares intermediate for selective methylation |

| 2 | Negishi coupling replacing 3-bromo with methyl | Methyl zinc reagent, NiCl2 + phosphine ligand | High yield, scalable, palladium-free |

| 3 | Hydrolysis to remove directing group | Acidic conditions | Regenerates free amine |

| 4 | Reductive amination or Pd-catalyzed amination to introduce N-(pyridin-3-ylmethyl) group | 3-pyridinecarboxaldehyde + BH3-Me2S or Pd2(dba)3 + XantPhos, t-BuONa | Efficient N-substitution |

| 5 | Purification | Extraction, drying, chromatography | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the pyridine rings.

Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, THF, or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It is particularly useful in the development of ligands for coordination chemistry and catalysis .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (): Substituents: 3,4-dimethoxybenzyl group. This contrasts with the pyridin-3-ylmethyl group in the target compound, which introduces an additional aromatic ring capable of π-π stacking but lacks electron-donating groups .

5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine ():

- Substituents: 4-fluorobenzyl group.

- Key Features: Fluorine’s electronegativity increases lipophilicity (higher Log P) and metabolic stability compared to the pyridin-3-ylmethyl group. The target compound’s pyridinyl substituent may offer better solubility in polar solvents due to the nitrogen atom’s lone pair .

5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine ():

Steric and Lipophilic Profiles

- QSAR Insights (): Lipophilicity (Log P) and steric parameters (SMR) are critical for antibacterial activity. The pyridin-3-ylmethyl group may elevate Log P compared to polar substituents (e.g., methoxy), balancing membrane permeability and target binding .

Crystallographic and Stability Considerations

- Crystal Packing ():

- Analogues like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine exhibit intermolecular N–H···N hydrogen bonds, stabilizing the crystal lattice. The target compound’s pyridin-3-ylmethyl group may promote similar interactions, though the absence of methoxy groups could reduce hydrogen-bonding capacity .

Comparative Data Table

| Compound Name | Substituents | Key Features | Potential Applications |

|---|---|---|---|

| Target Compound | 4-methyl, pyridin-3-ylmethyl | Balanced Log P, π-π stacking capability, moderate steric bulk | Drug discovery, catalysis |

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | 3,4-dimethoxybenzyl | Enhanced H-bonding, higher solubility | Antimicrobial agents |

| 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine | 4-fluorobenzyl | High Log P, metabolic stability | CNS therapeutics |

| 5-Bromo-2-chloro-4-methylpyridin-3-amine | 2-chloro, 4-methyl | Smaller steric profile, lower Log P | Intermediate in synthesis |

Biological Activity

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H12BrN3

- Molecular Weight : 278.15 g/mol

This compound features a bromine atom, a methyl group, and a pyridine moiety that contribute to its biological properties.

Protein Kinase Inhibition

This compound has been identified as a potent inhibitor of various protein kinases. Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is often linked to cancer and other diseases. The compound's inhibitory action on these enzymes can modulate cell cycle control, making it a candidate for cancer therapeutics .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, the compound was tested against prostate cancer cell lines PC3 and DU145, showing dose-dependent cytotoxicity. The IC50 values for these cells were reported to be approximately 40.1 µM for PC3 and 98.14 µM for DU145 after 24 hours of treatment . These results suggest that the compound may selectively target cancer cells while sparing normal cells.

The mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies indicate that the compound causes chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase. This apoptotic pathway highlights its potential utility in cancer therapy .

Table 1: Summary of Biological Assays

| Cell Line | IC50 (µM) | Treatment Duration | Observations |

|---|---|---|---|

| PC3 | 40.1 | 24 hours | Significant cytotoxicity |

| DU145 | 98.14 | 24 hours | Reduced viability |

| Normal Cells | >200 | 24 hours | No significant toxicity observed |

Case Studies

Recent research has highlighted the efficacy of this compound in various preclinical models. In one study, administration of the compound resulted in reduced tumor growth in xenograft models of prostate cancer. The study emphasized the selective targeting of malignant cells while preserving normal tissue integrity .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from analogous pyridine derivatives. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) with a catalyst (e.g., FeBr₃) to brominate the pyridine ring at the 5-position .

- Methylation and Coupling: Introduce the 4-methyl group via alkylation (e.g., CH₃I/K₂CO₃) and perform a nucleophilic substitution to attach the pyridin-3-ylmethyl amine group using DMF as a solvent under reflux .

Optimization Strategies:

- Vary reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) to improve yield.

- Monitor purity via HPLC and adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) to minimize side products .

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, FeBr₃, CCl₄, 80°C, 12h | 75–85 | |

| Amine Coupling | Pyridin-3-ylmethylamine, K₂CO₃, DMF, 100°C | 60–70 |

Q. How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography: Use SHELX software for structure refinement. Data collection at 100 K with synchrotron radiation improves resolution (<1.0 Å) .

- Spectroscopic Techniques:

- NMR: Compare ¹H/¹³C shifts with similar pyridine derivatives (e.g., δ ~8.2 ppm for pyridin-3-yl protons) .

- MS: Confirm molecular weight (MW: 294.17 g/mol) via high-resolution ESI-MS .

Validation: Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond lengths/angles .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Methodological Answer:

- Kinase Inhibition: Test against TrkA or JAK-STAT pathways using in vitro kinase assays (e.g., ADP-Glo™) at 10 µM concentrations .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility: Assess in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to TrkA kinase (PDB: 5FVP). Set grid boxes around the ATP-binding site .

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electrostatic potential maps for reactivity hotspots .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Modify Substituents: Replace the bromine with Cl/CF₃ or vary the pyridin-3-ylmethyl group to furan-2-ylmethyl for comparative activity .

- Assay Parallels: Test analogs against the same kinase panel (e.g., JAK2, TrkA) to identify critical functional groups .

- Data Analysis: Use IC₅₀ clustering and 3D-QSAR (CoMFA) to correlate structural features with potency .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation: Ensure consistent protocols (e.g., ATP concentration in kinase assays) and cell line authentication .

- Orthogonal Methods: Confirm results via SPR (binding affinity) and Western blot (target phosphorylation) .

- Purity Checks: Reanalyze compound purity via LC-MS; impurities >95% may skew results .

Q. What crystallographic strategies address conformational flexibility in this compound?

Methodological Answer:

- Twinned Data Refinement: Use SHELXL for high-resolution data with twin laws (e.g., BASF parameter adjustment) .

- Low-Temperature Data Collection: Reduce thermal motion by cooling crystals to 100 K in a N₂ stream .

- Comparative Analysis: Overlay multiple crystal structures from the CSD to identify conserved torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.